Haloperidol Nonanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Haloperidol Nonanoate is a long-acting ester of Haloperidol, a typical antipsychotic medication. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound is designed to provide a prolonged therapeutic effect, reducing the frequency of administration required for patients.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Haloperidol Nonanoate is synthesized by esterification of Haloperidol with nonanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to its corresponding alcohol, Haloperidol, under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives of this compound.

Reduction: Haloperidol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Haloperidol Nonanoate has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: The compound is employed in research on dopamine receptor antagonism and its effects on neurotransmission.

Medicine: this compound is extensively studied for its long-acting antipsychotic properties and its use in managing chronic psychotic disorders.

Industry: The compound is used in the development of long-acting injectable formulations for antipsychotic medications.

Wirkmechanismus

Haloperidol Nonanoate exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. By blocking these receptors, it reduces the effects of excess dopamine, which is believed to contribute to psychotic symptoms. The compound also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Haloperidol Decanoate: Another long-acting ester of Haloperidol, used for similar therapeutic purposes.

Fluphenazine Decanoate: A long-acting ester of Fluphenazine, another typical antipsychotic.

Zuclopenthixol Decanoate: A long-acting ester of Zuclopenthixol, used in the treatment of schizophrenia.

Uniqueness: Haloperidol Nonanoate is unique in its specific ester chain length, which influences its pharmacokinetic properties, including its duration of action and metabolic stability. Compared to other long-acting esters, this compound may offer different therapeutic profiles and side effect profiles, making it a valuable option in the management of psychotic disorders.

Biologische Aktivität

Haloperidol nonanoate is a long-acting formulation of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and acute psychosis. This compound is notable for its extended release properties, which can enhance patient compliance by reducing the frequency of administration. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, clinical efficacy, and associated adverse effects.

Pharmacokinetics

This compound is characterized by its lipophilic nature, which influences its absorption and distribution in the body. The pharmacokinetic profile is crucial for understanding its therapeutic effects and potential side effects.

- Absorption : Following intramuscular administration, this compound achieves peak plasma concentrations (tmax) within approximately 20 minutes. This rapid absorption is advantageous for acute management scenarios .

- Half-Life : The mean elimination half-life of this compound ranges from 20 to 21 hours, allowing for sustained therapeutic levels with less frequent dosing compared to oral forms .

- Metabolism : Haloperidol undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The major metabolic pathways include glucuronidation and reduction, with haloperidol glucuronide being a significant metabolite found in plasma .

Haloperidol exerts its antipsychotic effects primarily through dopamine D2 receptor antagonism. This blockade reduces dopaminergic activity in the mesolimbic pathway, which is implicated in the pathophysiology of schizophrenia. Additionally, haloperidol has some affinity for serotonin (5-HT2) and alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Case Studies and Research Findings

- Efficacy in Schizophrenia : A multicenter study evaluated the effectiveness of different doses of haloperidol decanoate (the depot form) in preventing symptomatic exacerbation among patients with schizophrenia. The study found that a monthly dose of 200 mg was associated with the lowest rate of symptomatic exacerbation (15%) compared to lower doses .

- Comparison with Placebo : In trials comparing haloperidol decanoate to placebo, significant improvements were observed in patients receiving haloperidol in terms of symptom reduction and overall behavior .

- Long-term Treatment : Research indicates that long-acting formulations like this compound can effectively reduce hospitalizations and improve treatment adherence due to their sustained release characteristics .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects:

- Extrapyramidal Symptoms (EPS) : The incidence of EPS can be significant, particularly during the initial treatment phase. Symptoms include tremors, rigidity, and akathisia .

- Neuroleptic Malignant Syndrome (NMS) : Although rare, NMS is a serious condition that can occur with antipsychotic use. It is characterized by hyperthermia, muscle rigidity, and autonomic instability .

- Prolactin Elevation : Prolonged use of haloperidol can lead to elevated prolactin levels, which may have implications for breast cancer risk due to prolactin's role in tumor growth in some breast cancer types .

Summary Table of Key Characteristics

| Characteristic | Details |

|---|---|

| Chemical Structure | C21H23ClFNO2 |

| Formulation | Long-acting injectable (nonanoate) |

| Peak Plasma Concentration | ~20 minutes after IM injection |

| Half-Life | 20 - 21 hours |

| Main Metabolites | Haloperidol glucuronide |

| Primary Mechanism | D2 receptor antagonism |

| Common Side Effects | EPS, NMS, prolactin elevation |

Eigenschaften

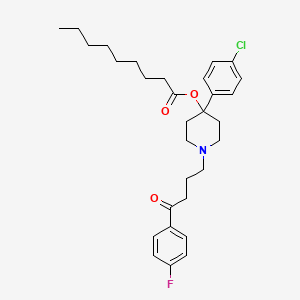

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClFNO3/c1-2-3-4-5-6-7-10-29(35)36-30(25-13-15-26(31)16-14-25)19-22-33(23-20-30)21-8-9-28(34)24-11-17-27(32)18-12-24/h11-18H,2-10,19-23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJVUPSVEMDHKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.